

An In-depth Technical Guide to the Safe Handling of (R)-(-)-Tetrahydrofurfurylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(-)-Tetrahydrofurfurylamine

Cat. No.: B141050

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for **(R)-(-)-Tetrahydrofurfurylamine**. The information is intended to support laboratory and research professionals in maintaining a safe working environment when utilizing this chemical.

Chemical and Physical Properties

(R)-(-)-Tetrahydrofurfurylamine is a colorless to light yellow liquid.^[1] It is recognized for its utility as a building block in the synthesis of pharmaceuticals and agrochemicals.^[2] A summary of its key physical and chemical properties is presented below.

Property	Value
Synonyms	(R)-(-)-2-(Aminomethyl)tetrahydrofuran, (R)-(-)-2-(Aminomethyl)tetrahydrofurane
CAS Number	7202-43-9[3]
Molecular Formula	C ₅ H ₁₁ NO[1]
Molecular Weight	101.15 g/mol [1]
Appearance	Colorless to light yellow liquid[1]
Boiling Point	55 °C at 18 mmHg[4][5]
Density	0.98 g/mL at 25 °C[4][5]
Flash Point	46 °C (114.8 °F) - closed cup[5][6]
Refractive Index	n _{20/D} 1.455 (lit.)[4][5]
Solubility	Insoluble in water[1][7]

Hazard Identification and Classification

(R)-(-)-Tetrahydrofurylamine is classified as a hazardous substance. It is a flammable liquid and vapor that can cause severe skin and eye irritation, and may cause respiratory irritation.[1][3]

GHS Hazard Classification

Hazard Class	Category	Hazard Statement
Flammable liquids	3	H226: Flammable liquid and vapor [1] [3]
Skin corrosion/irritation	2	H315: Causes skin irritation [1] [3]
Serious eye damage/eye irritation	2	H319: Causes serious eye irritation [1] [3]
Specific target organ toxicity — single exposure	3	H335: May cause respiratory irritation [1] [3]

Hazard Pictograms

The following pictograms are associated with the hazards of **(R)-(-)-Tetrahydrofurfurylamine**:

Caption: GHS pictograms for Flammable and Irritant hazards.

Experimental Protocols for Hazard Assessment

Standardized experimental protocols are used to determine the hazard classifications of chemical substances. Below are summaries of the methodologies for key hazards associated with **(R)-(-)-Tetrahydrofurfurylamine**.

Flash Point Determination (Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air.

[\[6\]](#) The closed-cup method is commonly used for this determination.[\[6\]](#)

Methodology (based on ASTM D93 - Pensky-Martens Closed Cup Tester):

- A sample of the liquid is placed in a closed test cup.[\[8\]](#)
- The sample is heated at a slow, constant rate while being stirred.[\[9\]](#)
- An ignition source is directed into the cup at regular intervals.[\[9\]](#)

- The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite.[6][9]

Skin Corrosion/Irritation Testing

These tests assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[10] In vitro methods using reconstructed human epidermis (RhE) models are now widely accepted alternatives to traditional animal testing.[1][7]

Methodology (based on OECD Test Guideline 431 & 439):

- A three-dimensional human epidermis model is used, which consists of normal, human-derived epidermal keratinocytes cultured to form a multi-layered, highly differentiated model of the human epidermis.[3][10]
- The test chemical is applied topically to the skin tissue model.[3]
- After a defined exposure period, the chemical is removed, and the tissue is rinsed.[3]
- Cell viability is measured using a colorimetric assay, such as the MTT assay.[7] The reduction of MTT to a colored formazan by mitochondrial dehydrogenase in viable cells is quantified.[7]
- The percentage of viable cells relative to a negative control is used to classify the substance as corrosive, irritant, or non-irritant based on established thresholds.[7]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with **(R)-(-)-Tetrahydrofurfurylamine**.

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted to select the appropriate PPE.[11]

PPE Type	Specification
Eye/Face Protection	Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. [12]
Skin Protection	Wear appropriate protective gloves and clothing to prevent skin exposure. [12] [13] Butyl or natural rubber gloves offer short-term protection. [11]
Respiratory Protection	Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A type ABEK (EN14387) respirator filter is recommended. [5] [14]

Handling

- Work under a chemical fume hood.[\[15\]](#)
- Avoid contact with skin, eyes, and clothing.[\[12\]](#)
- Do not breathe vapors or mists.[\[15\]](#)
- Keep away from open flames, hot surfaces, and sources of ignition.[\[12\]](#)[\[15\]](#)
- Use spark-proof tools and explosion-proof equipment.[\[12\]](#)
- Ground and bond containers when transferring material.[\[12\]](#)
- Take precautionary measures against static discharge.[\[15\]](#)

Storage

- Store in a cool, dry, well-ventilated area away from incompatible substances.[\[12\]](#)

- Keep container tightly closed when not in use.[12]
- Store in a flammables-area.[12]
- The substance is air and light sensitive; store under an inert atmosphere.[15][16]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First Aid Measures

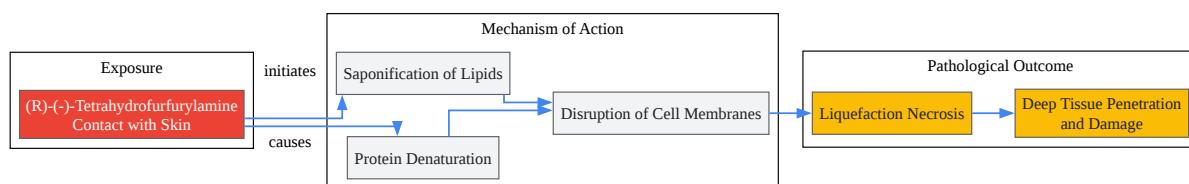
Exposure Route	First Aid Procedure
Inhalation	Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[12]
Skin Contact	Get medical aid immediately. Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[12]
Eye Contact	Get medical aid immediately. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [12][17]
Ingestion	Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[12]

Fire Fighting Measures

- Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][12] Water spray may be inefficient.[1]

- Specific Hazards: Flammable liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.[1][12] Containers may explode when heated.[1]
- Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[10]

Accidental Release Measures

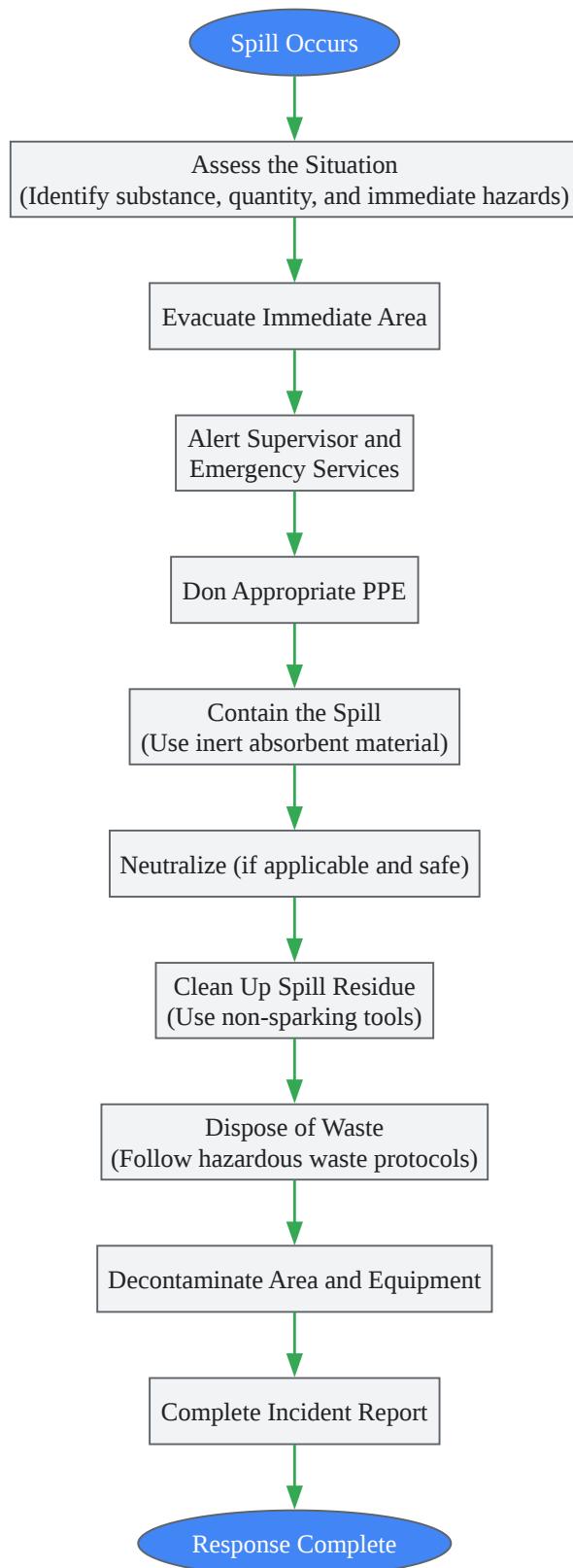

- Personal Precautions: Evacuate personnel to safe areas.[16] Ensure adequate ventilation. [10] Wear appropriate personal protective equipment.[10]
- Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[15]
- Methods for Containment and Cleaning Up: Absorb spill with inert material (e.g., dry sand or earth), then place into a chemical waste container.[12] Use a spark-proof tool.[12]

Toxicology and Mechanism of Action

(R)-(-)-Tetrahydrofurfurylamine is an amine, and as an alkaline substance, it can cause significant tissue damage upon contact.

Mechanism of Skin Corrosion

Alkaline agents like amines cause liquefaction necrosis of the skin.[18][19] This process involves the saponification of fats and the denaturation of proteins, leading to deep and often irreversible tissue damage.[18][20]



[Click to download full resolution via product page](#)

Caption: General mechanism of skin corrosion by an alkaline amine.

Workflow for Handling a Chemical Spill

A systematic approach is necessary to safely manage a chemical spill.

[Click to download full resolution via product page](#)

Caption: Workflow for responding to a chemical spill.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 2. criver.com [criver.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. filab.fr [filab.fr]
- 5. researchgate.net [researchgate.net]
- 6. scimed.co.uk [scimed.co.uk]
- 7. iivs.org [iivs.org]
- 8. precisionlubrication.com [precisionlubrication.com]
- 9. Flash Point - Prime Process Safety Center [primeprocesssafety.com]
- 10. Skin Corrosion - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 11. The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity of benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Test Methods for Dermal Corrosivity Testing [ntp.niehs.nih.gov]
- 13. tolkim.com.tr [tolkim.com.tr]
- 14. In vitro toxicology - Wikipedia [en.wikipedia.org]
- 15. Assessment of Upper Respiratory Tract and Ocular Irritative Effects of Volatile Chemicals in Humans [stacks.cdc.gov]
- 16. scribd.com [scribd.com]
- 17. Assessment of upper respiratory tract and ocular irritative effects of volatile chemicals in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 19. Chemical Burns - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. ouvry.com [ouvry.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Safe Handling of (R)-(-)-Tetrahydrofurfurylamine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b141050#safety-and-handling-of-r-tetrahydrofurfurylamine\]](https://www.benchchem.com/product/b141050#safety-and-handling-of-r-tetrahydrofurfurylamine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com